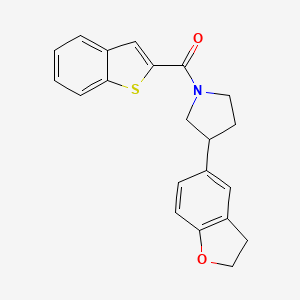

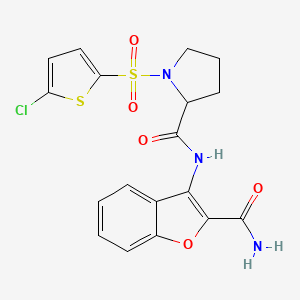

1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Benzothiophene and Benzofuran Derivatives : The synthesis of benzothiophene and benzofuran derivatives is crucial for developing materials with specific electronic properties. For instance, a study on solvent selection based on cohesive energy densities in a molecular bulk heterojunction system explores the solubility of benzofuran derivatives for optimizing power conversion efficiencies in organic electronic devices (Walker et al., 2011). Another research demonstrates the palladium-catalyzed double C-S bond construction using Na2S2O3 as a sulfurating reagent, enabling the synthesis of aromatic sulfide derivatives, including those with benzothiophene and benzofuran components, highlighting their relevance in constructing complex molecular architectures (Qiao et al., 2014).

Pyrrolidine Derivatives : Pyrrolidine rings are pivotal in medicinal chemistry due to their presence in many bioactive compounds. A study on the asymmetric organocatalysis in the synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold showcases the synthesis of compounds with potential biological relevance, employing quinine as a catalyst (Kowalczyk et al., 2016).

Applications in Material Science and Catalysis

Material Science : The structural motifs of benzothiophene, benzofuran, and pyrrolidine are essential in designing materials with desirable properties. For example, coordination polymers from silver(I) and bifunctional pyridyl ligands exhibit varying structural forms depending on the ligands and reaction stoichiometry, with potential applications in material science and catalysis (Oh et al., 2005).

Catalysis : The compound's components are also found in catalytic processes, such as the ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids with alkenes. This process allows for the regioselective synthesis of vinylated products, demonstrating the utility of these heterocyclic structures in facilitating complex chemical transformations (Ueyama et al., 2011).

Propriétés

IUPAC Name |

1-benzothiophen-2-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S/c23-21(20-12-16-3-1-2-4-19(16)25-20)22-9-7-17(13-22)14-5-6-18-15(11-14)8-10-24-18/h1-6,11-12,17H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBBZCDVZUOJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2588963.png)

![3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2588965.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2588973.png)

![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2588976.png)

![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)

![8-Ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2588981.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B2588982.png)

![2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2588983.png)